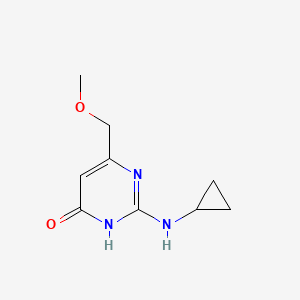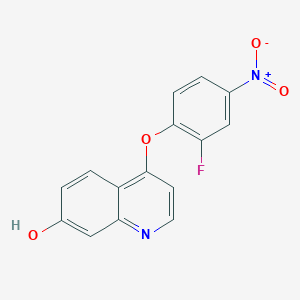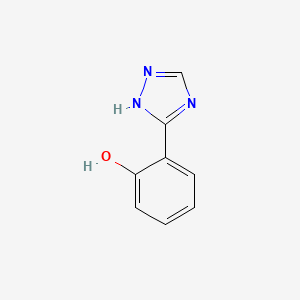
3-(4H-1,2,4-トリアゾール-3-イル)フェノール
説明
2-(4H-1,2,4-Triazol-3-yl)phenol is a chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
The molecular structure of 2-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-triazole ring . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .科学的研究の応用
誘導体の合成
トリアゾール化合物は、化学合成におけるその汎用性で知られています。「3-(4H-1,2,4-トリアゾール-3-イル)フェノール」は、様々な誘導体の合成における前駆体または中間体として使用できます。 これらの誘導体は、幅広い生物学的活性を持つ可能性があり、製薬研究開発において価値があります .
抗がん研究
トリアゾール誘導体は、抗がん研究で可能性を示しています。 トリアゾール部分構造は、様々な種類の癌細胞を標的にするために修飾することができ、研究者はトリアゾール環の様々な位置を利用して、抗がん作用を持つ化合物を合成しています .
創薬
トリアゾール、特に「3-(4H-1,2,4-トリアゾール-3-イル)フェノール」のユニークな構造は、創薬の取り組みにおいて適しています。 それらは、効力や選択性の向上などの特定の薬理学的特性を持つ新薬の開発に使用できます .
有機合成
有機化学では、トリアゾールは複雑な分子の構築のためのビルディングブロックとして使用されます。 化合物中のそれらの存在は、他の官能基の反応性と安定性に影響を与え、新規有機化合物の作成を促進します .
高分子化学
トリアゾールは、その特性を強化するためにポリマーに組み込むことができます。 例えば、それらは熱安定性を向上させたり、材料科学で有用な特定の機能を追加したりできます .
超分子化学
トリアゾール環は、水素結合を形成する能力のために、超分子相互作用に関与することができます。 これは、「3-(4H-1,2,4-トリアゾール-3-イル)フェノール」を、特定の特性を持つ超分子集合体を設計するための候補にします .
生体分子結合と化学生物学
トリアゾールは、生体分子を様々な表面または互いに結合させるための生体分子結合戦略でよく使用されます。 この応用は、分子レベルでの生物学的プロセスを研究するための化学生物学で非常に重要です .
蛍光イメージング
一部のトリアゾール誘導体は蛍光を示し、これはイメージング技術で利用できます。 「3-(4H-1,2,4-トリアゾール-3-イル)フェノール」を生体分子または材料に結合させることで、研究者はリアルタイムで生物学的イベントを追跡および可視化することができます .
将来の方向性
The future directions for research on 2-(4H-1,2,4-triazol-3-yl)phenol and similar compounds could include further studies on their synthesis, structure, and biological activities . There is also potential for these compounds to be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-3-yl)phenol are enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets through a process of molecular hybridization . This involves integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of these antimycobacterial agents .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway, which is pivotal in the biosynthesis of aromatic compounds . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes . This results in the disruption of the shikimate pathway, thereby inhibiting the synthesis of essential aromatic compounds in the target organisms .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The synthesized compounds exhibited promising activity against H37Rv strains of Mycobacterium tuberculosis . Some of the evaluated compounds exhibit minimum inhibitory concentration (MIC) values less than 1 μg/ml , indicating their potential as potent antimycobacterial agents.
生化学分析
Biochemical Properties
2-(4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, such as dehydroquinase and shikimate kinase . These interactions are crucial as they can inhibit the growth of certain bacteria, making 2-(4H-1,2,4-triazol-3-yl)phenol a potential antimicrobial agent.
Cellular Effects
2-(4H-1,2,4-triazol-3-yl)phenol affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound exhibit cytotoxic activities against tumor cell lines, such as MCF-7 and HCT-116 . This indicates that 2-(4H-1,2,4-triazol-3-yl)phenol can potentially be used in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2-(4H-1,2,4-triazol-3-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4H-1,2,4-triazol-3-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated its sustained impact on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-(4H-1,2,4-triazol-3-yl)phenol vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(4H-1,2,4-triazol-3-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms . This interaction can lead to changes in metabolic flux and metabolite levels, further influencing its biological activity.
Transport and Distribution
The transport and distribution of 2-(4H-1,2,4-triazol-3-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
2-(4H-1,2,4-triazol-3-yl)phenol exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCCOBUMDDPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91983-44-7 | |
| Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



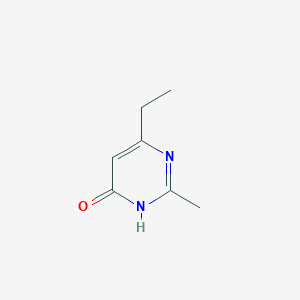
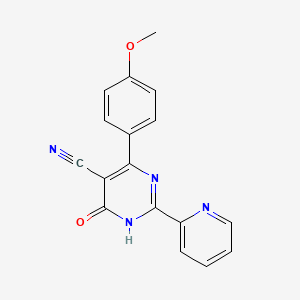
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
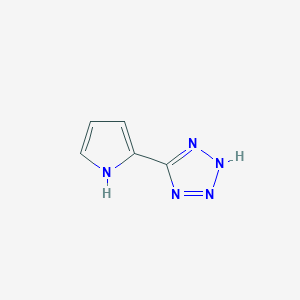
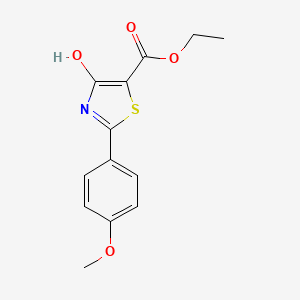

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

